4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H11BrN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-8-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of 4-aminoquinoline-3-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amines or alcohols.
Ester Hydrolysis: The major product is 4-amino-8-bromoquinoline-3-carboxylic acid.
Scientific Research Applications
4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-8-bromoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding interactions, while the quinoline core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminoquinoline-3-carboxylate
- Ethyl 8-bromoquinoline-3-carboxylate
- 4-Amino-8-bromoquinoline-3-carboxylic acid
Uniqueness
4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both amino and bromo substituents on the quinoline ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-amino-8-bromoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCACASLBBNWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677859 |
Source
|
Record name | Ethyl 4-amino-8-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-89-4 |
Source
|
Record name | Ethyl 4-amino-8-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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